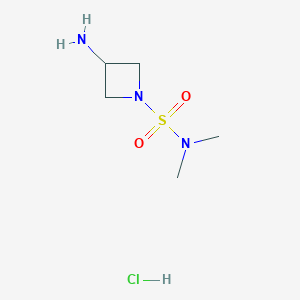![molecular formula C11H12N2O4S B2977602 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid CAS No. 735337-12-9](/img/structure/B2977602.png)
3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C11H12N2O4S . It has an average mass of 268.289 Da and a monoisotopic mass of 268.051788 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Stress Tolerance in Plants
Benzoic acid derivatives, including those with sulfamoyl groups, have been evaluated for their ability to induce multiple stress tolerance in plants. Studies have shown that compounds like benzoic acid are effective in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that derivatives of benzoic acid, potentially including "3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid," could play a role in enhancing plant resilience to environmental stressors (Senaratna et al., 2004).
Anticonvulsant Activities
Research on 3-substituted 1,2-benzisoxazole derivatives, which share structural similarities with benzoic acid sulfamoyl derivatives, has identified potential anticonvulsant activities. These studies have found that certain benzisoxazole derivatives exhibit marked anticonvulsant activity in animal models, suggesting that similar structural derivatives, including those with a sulfamoyl group attached to a benzoic acid core, could have therapeutic potential in treating neurological disorders (Uno et al., 1979).
Catalysis in Organic Synthesis
Benzoic acid derivatives are crucial in the field of organic synthesis, serving as key intermediates in the selective functionalization of C–H bonds. For instance, the meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template. This process allows for the efficient synthesis of various organic compounds, highlighting the role of benzoic acid derivatives in developing synthetically useful tools for organic chemistry (Li et al., 2016).
Environmental and Biological Applications
Studies on the environmental degradation and biological transformation of sulfamoyl and benzoic acid derivatives provide insights into their behavior and applications. For example, the photodegradation of sulfamethoxazole, a sulfamoyl-containing compound, in acidic aqueous solutions leads to various photoproducts. Understanding these processes is essential for assessing the environmental fate and potential toxicity of these compounds (Zhou & Moore, 1994).
Safety and Hazards
While specific safety data for “3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, not getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
3-[2-cyanoethyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-13(7-3-6-12)18(16,17)10-5-2-4-9(8-10)11(14)15/h2,4-5,8H,3,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBUWXVOOKWDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)
![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)
![(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide](/img/structure/B2977522.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)




![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)
![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)
![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)
![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)
